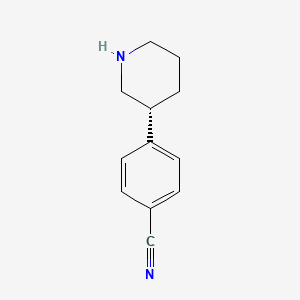
2-Chloro-3-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-3-methoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 3-methoxynaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-chloronaphthalene is coupled with a methoxy-substituted boronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2-chloro-3-hydroxynaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: 2-Amino-3-methoxynaphthalene, 2-Thio-3-methoxynaphthalene.
Oxidation: 2-Chloro-3-methoxynaphthaldehyde, 2-Chloro-3-methoxynaphthoic acid.
Reduction: 2-Chloro-3-hydroxynaphthalene.
Applications De Recherche Scientifique
2-Chloro-3-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methoxynaphthalene
- 2-Chloro-6-methoxynaphthalene
- 3-Chloro-2-methoxynaphthalene
Comparison
2-Chloro-3-methoxynaphthalene is unique due to the specific positioning of the chlorine and methoxy groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications. Its unique structure also imparts distinct biological activities, which can be leveraged in drug discovery and development .
Propriétés
Formule moléculaire |
C11H9ClO |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
2-chloro-3-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 |
Clé InChI |
SUHHKKKOOXECON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





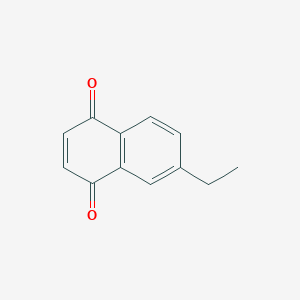

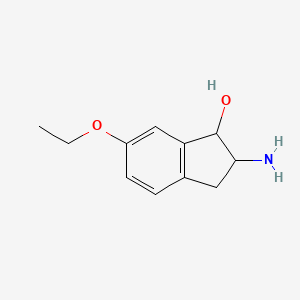
![4'-Ethynyl-[1,1'-biphenyl]-2-amine](/img/structure/B11905613.png)

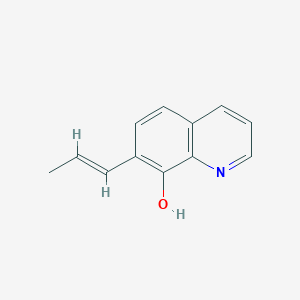

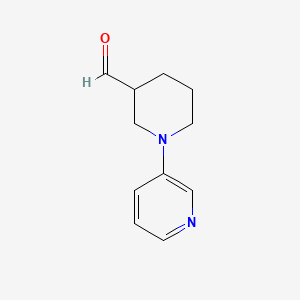
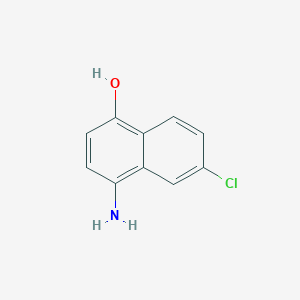
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)
